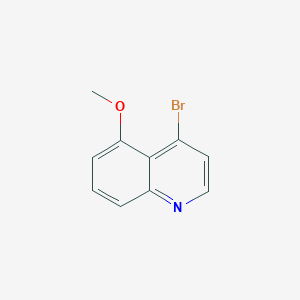

4-Bromo-5-methoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSWTMODPAGYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NC=CC(=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696095 | |

| Record name | 4-Bromo-5-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643069-46-9 | |

| Record name | 4-Bromo-5-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643069-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-methoxyquinoline

Introduction

4-Bromo-5-methoxyquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its substituted quinoline framework serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The strategic placement of the bromo and methoxy substituents on the quinoline core allows for a wide range of further chemical modifications, making it a valuable building block in synthetic organic chemistry. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this compound, delving into the mechanistic underpinnings of the reactions and offering detailed, field-proven experimental protocols.

Strategic Approach to the Synthesis

The synthesis of polysubstituted quinolines can be approached through various classical methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][2][3] A critical consideration in designing a synthetic route is the control of regioselectivity, particularly when introducing multiple substituents onto the quinoline ring. A common strategy involves the initial synthesis of the core quinoline structure followed by sequential functionalization. However, this can often lead to mixtures of isomers and require challenging purification steps.

A more elegant and efficient approach, and the one detailed in this guide, involves the use of a pre-functionalized starting material that already contains the desired substitution pattern. This strategy significantly simplifies the synthesis by directing the formation of the quinoline ring to yield the target molecule with high regioselectivity. For the synthesis of this compound, the key starting material is 4-bromo-3-methoxyaniline .[4][5] The inherent directing effects of the amino, methoxy, and bromo substituents on this precursor guide the cyclization reaction to produce the desired isomer.

The overall synthetic pathway can be visualized as a two-stage process:

-

Preparation of the Key Precursor: Synthesis of 4-bromo-3-methoxyaniline.

-

Quinoline Ring Formation: Cyclization of 4-bromo-3-methoxyaniline via the Skraup reaction to yield this compound.

This approach offers a direct and high-yielding route to the target compound, minimizing the formation of unwanted side products.

Stage 1: Synthesis of the Key Precursor, 4-Bromo-3-methoxyaniline

The starting material, 4-bromo-3-methoxyaniline, can be synthesized from the commercially available 2-bromo-5-nitroanisole through a straightforward reduction of the nitro group.[4]

Reaction Mechanism

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. In this protocol, zinc powder in the presence of ammonium chloride provides a robust and efficient method for this conversion. The reaction proceeds through a series of single-electron transfers from the zinc metal to the nitro group, with the ammonium chloride acting as a proton source.

Experimental Protocol: Synthesis of 4-Bromo-3-methoxyaniline

Materials:

-

2-Bromo-5-nitroanisole

-

Tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl)

-

Zinc powder

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

-

Brine solution (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-bromo-5-nitroanisole (23 g, 99.6 mmol) in tetrahydrofuran (200 mL), add ammonium chloride (64 g, 1.2 mol) and zinc powder (78.1 g, 1.2 mol).

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water (200 mL) and ethyl acetate (200 mL).

-

Separate the organic layer, wash with brine solution (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-3-methoxyaniline as a yellow solid.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-5-nitroanisole | [4] |

| Product | 4-Bromo-3-methoxyaniline | [4] |

| Yield | 87% | [4] |

| Physical Appearance | Yellow solid | [4] |

Stage 2: Quinoline Ring Formation via the Skraup Synthesis

The Skraup synthesis is a classic and powerful method for the construction of the quinoline ring system.[2][6] It involves the reaction of an aniline with glycerol, an oxidizing agent, and concentrated sulfuric acid. The reaction is notoriously exothermic and requires careful control.[7]

Reaction Mechanism

The Skraup synthesis proceeds through a series of well-established steps:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The aniline derivative undergoes a Michael addition to acrolein.

-

Cyclization and Dehydration: The resulting β-anilinopropionaldehyde cyclizes under the acidic conditions, followed by dehydration to form a 1,2-dihydroquinoline intermediate.

-

Oxidation: The dihydroquinoline is then oxidized by the oxidizing agent (e.g., the nitro group of the starting material or an external oxidant) to the aromatic quinoline.

The regioselectivity of the cyclization is directed by the substituents on the aniline ring. In the case of 4-bromo-3-methoxyaniline, the powerful activating and ortho-directing amino group will favor cyclization at the unsubstituted ortho position (C-6 of the aniline), leading to the formation of the desired 5-methoxy-substituted quinoline.

Caption: Overall workflow of the Skraup synthesis. Caption: Mechanistic steps of the Skraup reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromo-3-methoxyaniline

-

Glycerol

-

Arsenic pentoxide (As₂O₅) or Nitrobenzene (as oxidizing agent)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Note: The Skraup reaction is highly exothermic and can be dangerous if not performed with extreme caution. It should only be carried out by experienced chemists in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to glycerol with cooling.

-

To this mixture, add 4-bromo-3-methoxyaniline.

-

Add the oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) portion-wise to the stirred mixture.

-

Slowly and carefully heat the reaction mixture. The reaction is often initiated by a vigorous, exothermic phase. Maintain the temperature as recommended in established procedures for Skraup reactions (typically around 120-140 °C) for several hours.[7]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Quantitative Data (Predicted):

| Parameter | Value |

| Starting Material | 4-Bromo-3-methoxyaniline |

| Product | This compound |

| Expected Yield | Moderate to good |

| Purification | Column Chromatography/Recrystallization |

Conclusion

The synthetic pathway detailed in this guide, commencing with 4-bromo-3-methoxyaniline, presents a robust and regioselective method for the preparation of this compound. By strategically utilizing a pre-functionalized precursor, this approach circumvents the challenges associated with the regioselective functionalization of the quinoline core. The provided experimental protocols, grounded in established chemical principles, offer a reliable foundation for researchers and drug development professionals to access this valuable chemical entity. As with all chemical syntheses, careful attention to reaction conditions and safety protocols is paramount for successful and reproducible outcomes.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. 4-BROMO-3-METHOXYANILINE | 19056-40-7 [chemicalbook.com]

- 5. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

starting materials for 4-Bromo-5-methoxyquinoline synthesis

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its structure, featuring a quinoline core substituted with a bromine atom and a methoxy group, presents a versatile scaffold for the synthesis of a wide array of biologically active molecules. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the methoxy group modulates the electronic properties and lipophilicity of the molecule, often influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the primary synthetic routes to this compound, delving into the rationale behind the experimental choices and offering detailed, field-proven protocols.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials. The primary disconnections for this target focus on the formation of the C-Br bond and the construction of the quinoline ring system itself.

Caption: Retrosynthetic pathways for this compound.

This analysis reveals three primary strategies:

-

Late-Stage Bromination: Beginning with a pre-formed 5-methoxyquinoline ring and introducing the bromine atom at the C-4 position.

-

Quinoline Ring Construction: Building the quinoline core from an appropriately substituted aniline and a three-carbon partner, with subsequent functionalization.

-

Functional Group Interconversion: Starting with a 4-hydroxyquinoline derivative and converting the hydroxyl group to a bromine atom.

This guide will focus on the most prevalent and practical of these approaches, primarily the functionalization of a pre-formed quinoline core.

Synthetic Strategy 1: Regioselective Bromination of 5-Methoxyquinoline

This is arguably the most direct and commonly employed strategy. It leverages the synthesis of the 5-methoxyquinoline core, followed by a regioselective bromination reaction. The methoxy group at C-5 is an ortho-, para-directing activator, which would typically direct electrophilic substitution to the C-6 and C-8 positions. However, the pyridine ring is strongly deactivating, making the benzene ring more susceptible to substitution. The C-4 position of the quinoline ring is activated towards nucleophilic substitution but can undergo electrophilic substitution under specific conditions. A more practical approach involves the bromination of 5-methoxy-4-quinolone, followed by conversion of the quinolone to the chloro and then bromo derivative. A more direct route starts from 4-hydroxyquinoline.

Workflow for Synthetic Strategy 1

Caption: Workflow for the synthesis via a 4-hydroxyquinoline intermediate.

Part 1: Synthesis of 5-Methoxyquinoline (Intermediate)

The precursor, 5-methoxyquinoline, is typically synthesized from 5-hydroxyquinoline via a standard Williamson ether synthesis.

Experimental Protocol: Synthesis of 5-Methoxyquinoline [1]

-

Dissolution: Dissolve 5-hydroxyquinoline (1 equivalent) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise. The reaction mixture is stirred at 0°C for 30 minutes. Causality: The strong base NaH deprotonates the hydroxyl group to form a more nucleophilic alkoxide.

-

Methylation: Add methyl iodide (1.2 equivalents) dropwise to the suspension. Allow the reaction to warm to room temperature and stir for an additional 30 minutes. Causality: The alkoxide undergoes an SN2 reaction with methyl iodide to form the methyl ether.

-

Work-up: Quench the reaction by slowly adding water. Extract the aqueous layer multiple times with diethyl ether.

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-methoxyquinoline.

| Reagent | Molar Eq. | Purpose |

| 5-Hydroxyquinoline | 1.0 | Starting Material |

| Sodium Hydride (60%) | 1.2 | Base (Deprotonation) |

| Methyl Iodide | 1.2 | Methylating Agent |

| DMF | - | Solvent |

| Diethyl Ether | - | Extraction Solvent |

Part 2: Direct Bromination

The direct bromination of 5-methoxyquinoline needs to be carefully controlled to achieve the desired regioselectivity at the C-4 position. Often, direct bromination with molecular bromine can lead to a mixture of products. A more reliable method involves the conversion of a 4-hydroxy (or 4-quinolone) precursor.

Experimental Protocol: Synthesis of 4-Bromoquinoline from 4-Hydroxyquinoline [2]

This protocol illustrates the conversion of a hydroxyl group at the 4-position to a bromine, a key transformation that can be adapted for the 5-methoxy substituted analogue.

-

Reaction Setup: To a stirred solution of 4-hydroxyquinoline (1 equivalent) in dry N,N-dimethylformamide (DMF), add phosphorus tribromide (PBr₃, 1.02 equivalents) dropwise over 10 minutes under an inert atmosphere.

-

Reaction: Stir the resulting suspension for 30-60 minutes at room temperature. Causality: PBr₃ is a classic reagent for converting alcohols to alkyl bromides. The mechanism involves the formation of a phosphite ester intermediate which is then displaced by bromide.

-

Quenching and Work-up: Carefully quench the reaction mixture with ice, then basify to a pH of approximately 10 with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the mixture with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography.

This two-part strategy—synthesis of the methoxyquinoline core followed by functionalization at the 4-position—represents a robust and adaptable approach.

Synthetic Strategy 2: Building the Quinoline Core

An alternative paradigm is to construct the quinoline ring from acyclic precursors that already contain the required substituents or precursors to them. The Skraup synthesis is a classic example, though it can be aggressive. Milder methods like the Conrad-Limpach or Gould-Jacobs reactions are often preferred.

Conceptual Workflow for Ring Construction

Caption: Gould-Jacobs approach to the this compound scaffold.

This approach offers the advantage of building complexity early and can be advantageous if the required substituted aniline is readily available. The final halogenation step would be similar to that described in Strategy 1.

Comparative Analysis of Synthetic Routes

| Feature | Strategy 1 (Late-Stage Bromination) | Strategy 2 (Ring Construction) |

| Starting Materials | 5-Hydroxyquinoline or 4-Hydroxyquinoline | Substituted anilines (e.g., 3-methoxyaniline) and malonates |

| Number of Steps | Typically 2-3 steps. | Typically 3-4 steps. |

| Key Challenge | Achieving regioselectivity in the bromination step. | High-temperature thermal cyclization can sometimes lead to low yields. |

| Flexibility | Good for accessing other C-4 substituted analogues. | Excellent for varying substituents on the benzene ring. |

| Overall Yield | Can be high if regioselectivity is well-controlled. | Variable, dependent on the efficiency of the cyclization step. |

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from commercially available hydroxyquinolines. The strategy involving the conversion of a 4-hydroxy group to the target 4-bromo functionality offers a well-controlled and high-yielding pathway. While de novo construction of the quinoline ring presents a viable alternative, late-stage functionalization of a pre-existing quinoline core often provides a more direct and efficient route for this specific target. The choice of synthetic strategy will ultimately depend on the availability of starting materials, desired scale, and the specific expertise of the research team. This guide provides the foundational knowledge and practical protocols to enable scientists to confidently synthesize this valuable chemical building block for applications in drug discovery and development.

References

An In-depth Technical Guide to 4-Bromo-5-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-5-methoxyquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the handling, characterization, and application of this compound. The information presented herein is curated from available scientific literature and supplier data, with a focus on experimental veracity and practical utility for the research community.

Chemical Identity and Physical Properties

This compound is a substituted quinoline with the molecular formula C₁₀H₈BrNO.[1][2] Its structure, featuring a bromine atom at the 4-position and a methoxy group at the 5-position of the quinoline ring, imparts specific physicochemical characteristics that are crucial for its reactivity and potential applications.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrNO | [1][2] |

| Molecular Weight | 238.08 g/mol | [1] |

| CAS Number | 643069-46-9 | [1][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Solubility | Sparingly soluble in cold water; soluble in many organic solvents | [3] |

Structural Elucidation

The structural confirmation of this compound is paramount for its use in synthesis and biological screening. Spectroscopic methods are indispensable for this purpose.

Caption: Chemical structure of this compound.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a fundamental tool for the structural verification of this compound. A referenced spectrum is available, providing a baseline for researchers synthesizing or using this compound.[6] The expected signals would correspond to the protons on the quinoline ring and the methoxy group, with their chemical shifts and coupling patterns being indicative of their positions on the scaffold.

Synthesis and Purification Strategies

General Synthetic Approaches

Common strategies for the synthesis of substituted quinolines include:

-

Skraup Synthesis: This classic method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3]

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.[3]

-

Combes Quinoline Synthesis: This involves the reaction of anilines with β-diketones.[3]

-

Friedländer Synthesis: This method condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

For the introduction of the bromo and methoxy substituents, halogenation and nucleophilic substitution or electrophilic aromatic substitution on a pre-formed quinoline ring or a suitable precursor are common strategies.[10]

Purification

Purification of bromoquinoline derivatives is typically achieved through standard laboratory techniques. The choice of method depends on the scale of the synthesis and the nature of the impurities.

Table 2: Common Purification Techniques for Bromoquinoline Derivatives

| Technique | Description | Source(s) |

| Recrystallization | An effective method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool, causing the pure compound to crystallize while impurities remain in the solution. Common solvent systems for bromoquinolines include heptane/toluene. | [5][11] |

| Column Chromatography | A versatile technique for separating compounds based on their differential adsorption to a stationary phase. For bromoquinolines, silica gel or alumina can be used as the stationary phase with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the mobile phase. | [5][11] |

graph "Purification_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];Crude [label="Crude this compound"]; Dissolve [label="Dissolve in minimum\nhot solvent"]; Cool [label="Slow cooling to\nroom temperature"]; Crystals [label="Formation of\npure crystals"]; Filter [label="Vacuum filtration"]; Pure [label="Pure Crystalline Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MotherLiquor [label="Mother Liquor\n(contains impurities)"];

Crude -> Dissolve [label="Recrystallization"]; Dissolve -> Cool; Cool -> Crystals; Crystals -> Filter; Filter -> Pure; Filter -> MotherLiquor [dir=back]; }

Caption: General workflow for the purification of a solid organic compound by recrystallization.

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on the data for its isomers and related quinoline compounds, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).

General Precautions:

-

Eye Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Inhalation: Avoid breathing dust. Use in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.[4]

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. While detailed experimental data on some of its physical properties are yet to be widely published, this guide provides a foundational understanding of its identity, characterization, and general handling. Researchers are encouraged to perform their own analyses to determine specific parameters such as melting point and solubility for their particular applications. The synthetic and purification strategies outlined, based on established methods for related compounds, offer a starting point for the preparation of high-purity material.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. 3-benzyl-6-bromo-2-methoxyquinoline | 654655-69-3 [chemicalbook.com]

- 5. biosynce.com [biosynce.com]

- 6. noveltyjournals.com [noveltyjournals.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. acgpubs.org [acgpubs.org]

- 11. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 4-Bromo-5-methoxyquinoline in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-5-methoxyquinoline

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. Recognizing the limited availability of public quantitative data for this specific compound, this document establishes a foundational understanding based on its physicochemical properties and theoretical principles. It further equips researchers with a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents. This guide is intended for scientists and drug development professionals who require a robust understanding of solubility for applications in synthesis, purification, formulation, and screening.

Introduction: The Quinoline Scaffold and the Need for Solubility Data

Quinoline and its derivatives are heterocyclic scaffolds of significant pharmacological importance, forming the core of drugs with applications ranging from antimalarial to anticancer agents.[1][2][3] The compound this compound, a specific derivative, presents a valuable building block for further chemical synthesis. The strategic placement of the bromo, methoxy, and nitrogen functionalities allows for diverse chemical modifications.

The solubility of such an intermediate is a critical physicochemical parameter that governs its utility. It directly impacts:

-

Reaction Kinetics: The rate and completion of a chemical reaction often depend on the concentration of reactants in the solvent.

-

Purification: Processes like crystallization and chromatography are fundamentally dependent on differential solubility.

-

Formulation & Bioavailability: For compounds intended for biological screening, solubility in relevant media (like DMSO for stock solutions) is a prerequisite for accurate and reproducible results.[4]

This guide will first explore the predicted solubility of this compound based on its molecular structure and then provide a definitive experimental workflow for its quantitative measurement.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is essential to predict its behavior in different solvent systems. The key properties of this compound are summarized in Table 1.

| Property | Value | Source(s) |

| CAS Number | 643069-46-9 | [5][6][] |

| Molecular Formula | C₁₀H₈BrNO | [5][][8] |

| Molecular Weight | 238.08 g/mol | [5][] |

| Predicted XlogP | 2.9 | [8] |

| Storage Condition | Inert gas (Nitrogen or Argon) at 2-8°C | [5] |

The predicted XlogP value of 2.9 suggests a moderate lipophilicity, indicating that the compound will likely favor organic solvents over water. The presence of the nitrogen atom in the quinoline ring and the oxygen atom in the methoxy group provides sites for polar interactions, including potential hydrogen bonding with protic solvents.

Theoretical Solubility Profile

The principle of "like dissolves like" provides a framework for predicting solubility.[9] The structure of this compound possesses both polar (quinoline nitrogen, methoxy group) and non-polar (aromatic rings, bromo substituent) characteristics. Based on this, a qualitative solubility profile can be predicted as shown in Table 2.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | The strong dipole moments of these solvents can effectively solvate the polar regions of the quinoline derivative.[4] |

| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding with the quinoline nitrogen, but the overall lipophilicity may limit high solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good general solvents for many organic compounds; can interact with the aromatic system. |

| Ethers | Diethyl Ether, THF | Low to Moderate | Less polar than alcohols; solubility will depend on the balance of polar and non-polar interactions. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The compound's polarity is likely too high for significant solvation in purely non-polar media. |

| Aqueous | Water | Insoluble | The molecule is largely organic and lacks sufficient hydrogen bonding capacity to overcome the strong intermolecular forces of water. Solubility may be pH-dependent.[1][2][3] |

Experimental Workflow for Quantitative Solubility Determination

To move beyond theoretical predictions, empirical measurement is necessary. The Shake-Flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[9] It is a robust and self-validating protocol that ensures the solution is truly saturated.

Visual Workflow for Solubility Determination

The following diagram outlines the complete experimental process for determining the solubility of this compound.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved and measured.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with PTFE-lined caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

Calibrated pipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Protocol:

-

Preparation of Saturated Solution:

-

Causality: Adding an excess of solid is crucial to ensure that the solvent becomes fully saturated and that a solid phase remains in equilibrium with the liquid phase.

-

Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The amount should be visibly more than what is expected to dissolve.

-

Accurately pipette a known volume of the chosen solvent (e.g., 1.0 mL) into the vial.

-

Securely seal the vial.

-

-

Equilibration:

-

Causality: Dissolution is a kinetic process. Agitation at a constant temperature for a prolonged period (typically 24-48 hours) is required to reach a thermodynamic steady state, which defines true solubility. Temperature control is critical as solubility is temperature-dependent.[3][10]

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials vigorously for 24 to 48 hours. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.

-

-

Sample Separation:

-

Causality: The undissolved solid must be completely removed to ensure that only the dissolved analyte is measured. Centrifugation followed by filtration is a robust method to achieve this.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour to let the excess solid settle.

-

Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. The first few drops should be discarded to saturate the filter material.

-

-

Quantification:

-

Causality: A pre-established standard curve provides a reliable and accurate means to convert the analytical signal (e.g., peak area from HPLC) into a concentration.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) of a known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Analyze the standards using an appropriate analytical method (e.g., HPLC-UV) to generate a standard curve.

-

Accurately dilute the filtered saturated solution with the same solvent used for the standards to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the standard curve.

-

Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Conclusion

While extensive public data on the solubility of this compound is scarce, a qualitative profile can be reliably predicted from its molecular structure. It is expected to be soluble in polar aprotic and chlorinated solvents, moderately soluble in alcohols, and poorly soluble in non-polar and aqueous media. For researchers requiring precise quantitative data for process optimization, synthesis, or biological screening, this guide provides a comprehensive, step-by-step experimental protocol based on the authoritative Shake-Flask method. Adherence to this workflow will yield accurate and reproducible solubility data, a critical parameter for the successful application of this versatile chemical intermediate.

References

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. This compound | 643069-46-9 [chemicalbook.com]

- 8. PubChemLite - this compound (C10H8BrNO) [pubchemlite.lcsb.uni.lu]

- 9. m.youtube.com [m.youtube.com]

- 10. solubilityofthings.com [solubilityofthings.com]

electrophilic substitution in methoxyquinolines

An In-depth Technical Guide to Electrophilic Substitution in Methoxyquinolines

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including the renowned antimalarial drug quinine, and functional organic materials. The strategic functionalization of the quinoline ring system is paramount for modulating its biological activity and physicochemical properties. Among the most fundamental methods for achieving this is electrophilic aromatic substitution (EAS), a powerful tool for introducing a wide array of substituents onto the aromatic core.

This guide delves into the nuanced and fascinating realm of electrophilic substitution on methoxy-substituted quinolines. The introduction of a methoxy group (–OCH₃), a potent activating and directing group, onto the quinoline framework creates a complex interplay of electronic effects. Understanding how the inherent reactivity of the quinoline nucleus and the directing power of the methoxy substituent conspire to determine the regiochemical outcome of these reactions is critical for the rational design and synthesis of novel quinoline derivatives. We will explore the core principles governing this reactivity, examine key reaction classes, and provide practical, field-tested protocols for researchers, scientists, and drug development professionals.

The Theoretical Framework: A Duality of Electronic Influences

The reactivity of a methoxyquinoline in electrophilic aromatic substitution is not governed by a single factor, but rather by the confluence of electronic effects from the bicyclic quinoline system and the methoxy substituent.

The Electronic Nature of the Quinoline Ring

The quinoline molecule is a fused heterocyclic system comprising a benzene ring and a pyridine ring. This fusion results in a non-uniform distribution of electron density, which dictates its reactivity.

-

Pyridine Ring (Heterocyclic Ring): The presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient (π-deficient) compared to benzene. This deactivates it towards attack by electrophiles.[1][2][3]

-

Benzene Ring (Homocyclic Ring): In contrast, the carbocyclic benzene ring is comparatively electron-rich and is the preferred site for electrophilic attack.[2][4]

Under the strongly acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the basic nitrogen atom of the pyridine ring is protonated, forming a quinolinium cation. This positive charge dramatically increases the electron-withdrawing nature of the heterocyclic ring, further deactivating the entire molecule to electrophilic attack.[2][5] Consequently, electrophilic substitution on the quinolinium ion requires more vigorous conditions than for naphthalene, its carbocyclic analogue, and proceeds preferentially on the benzene ring at positions C-5 and C-8.[1][4][6][7][8] This preference is due to the formation of the most stable cationic intermediate (Wheland intermediate), which allows the positive charge to be delocalized across the ring system while leaving the aromatic sextet of the other ring intact.

Caption: Stability of Wheland intermediates in quinolinium.

The Directing Effect of the Methoxy Group

The methoxy group exerts a powerful influence on aromatic rings via two opposing electronic effects:

-

Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This is a strong electron-donating effect that increases the electron density on the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. This effect is activating.[9][10][11][12]

-

Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the carbon-oxygen sigma bond. This effect is deactivating.[10][13]

In almost all cases, the powerful +M effect overwhelms the -I effect, making the methoxy group a potent activating, ortho-, para--directing group .[9][13]

References

- 1. imperial.ac.uk [imperial.ac.uk]

- 2. Electrophilic Substitution Reactions of Quinolines and Isoquinolines Qui.. [askfilo.com]

- 3. gcwgandhinagar.com [gcwgandhinagar.com]

- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. homework.study.com [homework.study.com]

- 7. scribd.com [scribd.com]

- 8. uop.edu.pk [uop.edu.pk]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. reddit.com [reddit.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

A Comprehensive Technical Guide to the Optimal Storage of 4-Bromo-5-methoxyquinoline for Research Integrity

Abstract: 4-Bromo-5-methoxyquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The utility of this compound in research and development is directly contingent upon its chemical purity and structural integrity. Improper storage can lead to degradation, introducing impurities that can confound experimental results and compromise the validity of research outcomes. This technical guide provides researchers, scientists, and drug development professionals with an in-depth, scientifically-grounded framework for the optimal storage and handling of this compound. Moving beyond generic protocols, this document elucidates the causal mechanisms behind storage-induced degradation and presents a self-validating system of protocols designed to preserve the compound's integrity from receipt to disposal.

Introduction to this compound: The Imperative of Stability

This compound (Molecular Formula: C₁₀H₈BrNO, Molecular Weight: 238.08 g/mol ) belongs to a class of halogenated aromatic compounds that serve as critical building blocks in synthetic chemistry.[][2][3] The quinoline core is a privileged structure in drug discovery, appearing in numerous therapeutic agents.[4][5][6] The specific substitution pattern of a bromine atom and a methoxy group on the quinoline ring imparts unique reactivity and physicochemical properties, which are harnessed in complex molecular syntheses.

However, these same features render the molecule susceptible to degradation if not stored under rigorously controlled conditions. The presence of heteroatoms, a halogen, and an electron-donating methoxy group creates a molecule that can be sensitive to atmospheric, thermal, and photochemical stress. Therefore, maintaining the fidelity of this reagent is not a matter of simple housekeeping but a foundational requirement for reproducible and accurate scientific investigation. This guide establishes the principles and delineates the protocols necessary to achieve this objective.

The Physicochemical Rationale for Controlled Storage

Understanding the potential degradation pathways of this compound is essential for designing an effective storage strategy. The following factors represent the primary risks to the compound's stability.

Susceptibility to Atmospheric Components

The primary atmospheric threats are moisture and oxygen. While stable under normal conditions, the quinoline nitrogen can be protonated, and the methoxy group can undergo hydrolysis, particularly in the presence of acidic or basic contaminants catalyzed by moisture. More critically, complex organic molecules can be susceptible to slow oxidation. Storing the compound under a dry, inert atmosphere is the most robust defense against these degradation pathways.

Photochemical Instability

Aromatic systems and carbon-halogen bonds are often photosensitive.[7][8][9] Quinoline, an aromatic heterocycle, can absorb ultraviolet (UV) light. This energy absorption can promote electrons to higher energy states, increasing the molecule's reactivity and potentially leading to bond cleavage (e.g., C-Br bond) or unwanted side reactions. For this reason, protection from light is a non-negotiable aspect of its storage.[8][9][10]

Thermal Degradation

Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[11] For this compound, thermal stress can lead to decomposition, which may result in the liberation of hazardous vapors such as hydrogen bromide and nitrogen oxides.[12][13] Maintaining a consistently cool environment is crucial for ensuring long-term stability.[9][11][14][15]

Chemical Incompatibility

As a halogenated organic compound, this compound must be segregated from incompatible chemical classes to prevent dangerous reactions.[9][16] Strong oxidizing agents can react exothermically with the organic structure, while strong acids can catalyze degradation or react with the quinoline nitrogen.[12]

Recommended Storage Conditions: A Quantitative Overview

To ensure the long-term viability of this compound, the following conditions are mandated. These are summarized in the table below for quick reference.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Minimizes thermal degradation and slows the kinetics of potential side reactions.[13] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and moisture-related hydrolysis.[13] |

| Light | Amber Glass Vial, Stored in Darkness | Protects against photochemical degradation from UV and visible light.[8][9] |

| Container | Tightly Sealed, Chemically Resistant Glass | Prevents atmospheric contamination and ensures no reaction with the container material.[14][15] |

| Segregation | Store away from Strong Oxidizing Agents & Strong Acids | Prevents potentially hazardous chemical reactions and catalyzed degradation.[12][16] |

Standard Operating Protocol (SOP) for Handling and Storage

This protocol provides a self-validating workflow to ensure the integrity of this compound throughout its lifecycle in the laboratory.

Initial Receipt and Verification

-

Inspect: Upon receipt, visually inspect the container for any signs of damage to the cap or seal.

-

Log: Record the date of receipt, supplier, lot number, and initial appearance of the compound in a dedicated chemical inventory log.[11]

-

Label: Affix a label to the container with the date of receipt and the planned disposal date. For peroxide-forming chemicals, opening dates are also critical.[9]

Aliquoting Strategy for Long-Term Preservation

To prevent repeated exposure of the bulk material to the atmosphere and temperature fluctuations, an aliquoting strategy is strongly advised.

-

Prepare Environment: Perform all aliquoting inside a chemical fume hood or a glove box flushed with an inert gas (e.g., nitrogen or argon).

-

Prepare Vials: Use pre-dried, amber glass vials with PTFE-lined screw caps. Label each vial with the compound name, concentration (if in solution), and date of aliquoting.

-

Dispense: Quickly and carefully dispense the desired amount of the solid compound into each vial.

-

Inerting and Sealing: Backfill the headspace of each vial with nitrogen or argon, then immediately and tightly seal the cap. For extra protection, wrap the cap-vial interface with Parafilm®.

-

Store: Place the master container and all aliquots in the designated, controlled storage environment.

Long-Term Storage Protocol (> 1 Month)

-

Location: Store aliquots in a refrigerator or cold room dedicated to chemical storage, maintaining a temperature of 2°C to 8°C .[13]

-

Organization: Place vials in a labeled secondary container (e.g., a freezer box) to protect them from physical shock and to maintain organization.

-

Monitoring: Use a calibrated thermometer to log the storage temperature daily to ensure it remains within the specified range.

Short-Term / In-Use Protocol

-

Retrieval: Remove only the required number of aliquots from cold storage.

-

Equilibration: Allow the vial to warm to ambient temperature for at least 20-30 minutes before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold solid.

-

Use: Once equilibrated, open the vial in a fume hood. If not using the entire amount, blanket the headspace with inert gas before re-sealing.

-

Disposal: Any unused portion that cannot be properly re-inertized should be disposed of as halogenated chemical waste according to institutional guidelines.[17] Do not return unused material to the original stock container.

Visualizing the Storage and Handling Workflow

The following diagram illustrates the decision-making process and workflow for maintaining the integrity of this compound.

Caption: Decision workflow for this compound from receipt to use.

Conclusion

The chemical integrity of this compound is not a passive state but an actively maintained condition. Adherence to the protocols detailed in this guide—grounded in the physicochemical properties of the molecule—is essential for any scientist leveraging this compound in their research. By controlling temperature, atmosphere, and light, and by implementing a rigorous handling and aliquoting strategy, researchers can mitigate the risks of degradation, ensure the reproducibility of their experiments, and uphold the highest standards of scientific integrity.

References

- 2. scbt.com [scbt.com]

- 3. keyorganics.net [keyorganics.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rawsource.com [rawsource.com]

- 8. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 9. csuohio.edu [csuohio.edu]

- 10. camlab.co.uk [camlab.co.uk]

- 11. moravek.com [moravek.com]

- 12. fishersci.fr [fishersci.fr]

- 13. angenechemical.com [angenechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

The Strategic Utility of 4-Bromo-5-methoxyquinoline in Modern Organic Synthesis

Introduction: Unlocking Molecular Complexity with a Versatile Quinoline Scaffold

In the landscape of medicinal chemistry and materials science, the quinoline moiety stands as a privileged scaffold, forming the core of numerous therapeutic agents and functional materials.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for presenting diverse functional groups in a defined three-dimensional space. 4-Bromo-5-methoxyquinoline, in particular, has emerged as a highly valuable and versatile building block for organic synthesis. The strategic placement of the bromine atom at the C4 position, activated by the electron-rich quinoline ring, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This, combined with the electronic influence of the methoxy group at the C5 position, allows for the precise and efficient construction of complex molecular architectures.

This guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role in the synthesis of bioactive molecules, particularly as a precursor for advanced pharmaceutical intermediates. We will delve into the mechanistic underpinnings of key synthetic transformations and provide detailed, field-proven protocols for its use in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Core Applications: A Gateway to C-C and C-N Bond Formation

The bromine atom at the C4 position of this compound is the linchpin of its synthetic utility. This halogen serves as a "handle" for introducing a wide array of substituents through transition metal-catalyzed reactions, which are foundational to modern drug discovery.[2]

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1][3] This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other pharmacologically active molecules.[1] By coupling this compound with various boronic acids or esters, researchers can readily access a diverse library of 4-aryl-5-methoxyquinolines.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. The reactivity order for halogens in this step is generally I > Br > Cl.[1]

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is a generalized procedure based on established methods for similar bromo-substituted heterocycles and should be optimized for specific substrates.[1]

Materials:

-

This compound (1.0 equiv)

-

Aryl/Heteroaryl boronic acid or ester (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and the base.

-

Add the palladium catalyst.

-

Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent(s) via syringe. A common solvent system is a 4:1 to 10:1 mixture of organic solvent to water.[1]

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Component | Typical Reagents/Conditions | Role |

| Aryl Halide | This compound | Electrophile |

| Boron Reagent | Arylboronic acids, Arylboronic esters | Nucleophile precursor |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates C-C bond formation |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates boron reagent |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Reaction medium |

| Temperature | 80 - 110 °C | Provides activation energy |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under conditions that are often milder and more functional-group-tolerant than classical methods. Using this compound, this reaction provides a direct route to a variety of N-substituted 4-amino-5-methoxyquinolines, which are valuable intermediates in the synthesis of kinase inhibitors and other bioactive compounds.

Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination proceeds through a catalytic cycle.

-

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol is a generalized procedure based on established methods and requires optimization, particularly the choice of ligand and base, for specific amine coupling partners.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.1 - 1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-8 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Under a positive pressure of inert gas, add the base, this compound, and the amine (if solid).

-

Add the anhydrous, degassed solvent via syringe, followed by the amine (if liquid).

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Component | Typical Reagents/Conditions | Role |

| Aryl Halide | This compound | Electrophile |

| Amine | Primary/Secondary Amines, Anilines | Nucleophile |

| Catalyst System | Pd₂(dba)₃ or Pd(OAc)₂ + Ligand | Facilitates C-N bond formation |

| Ligand | XPhos, RuPhos, SPhos, BINAP | Stabilizes & activates catalyst |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates amine |

| Solvent | Toluene, 1,4-Dioxane | Reaction medium |

| Temperature | 90 - 110 °C | Provides activation energy |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[2] This reaction, co-catalyzed by palladium and copper, is conducted under mild conditions and is invaluable for synthesizing conjugated enynes and arylalkynes.[2] Applying this reaction to this compound allows for the direct installation of an alkynyl group at the C4 position, creating a versatile intermediate that can undergo further transformations, such as click chemistry or cyclization reactions.

The Sonogashira reaction involves two interconnected catalytic cycles.[2]

-

Palladium Cycle: This cycle is similar to the Suzuki and Buchwald-Hartwig reactions, involving the oxidative addition of the Pd(0) catalyst to this compound.

-

Copper Cycle: The copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.

-

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex to yield the 4-alkynyl-5-methoxyquinoline product and regenerate the Pd(0) catalyst.[2]

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

This protocol is a generalized procedure based on established methods for Sonogashira couplings of bromo-heterocycles.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 - 2.0 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

-

Copper(I) cocatalyst (e.g., CuI) (1-10 mol%)

-

Base (e.g., Et₃N, iPr₂NH) (2.0 - 5.0 equiv, can also be the solvent)

-

Anhydrous, degassed solvent (e.g., Toluene, THF, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) cocatalyst.

-

Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

-

Add the anhydrous, degassed solvent, followed by the base (e.g., triethylamine) and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Component | Typical Reagents/Conditions | Role |

| Aryl Halide | This compound | Electrophile |

| Alkyne | Terminal Alkynes | Nucleophile precursor |

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Main catalyst |

| Cu Cocatalyst | CuI | Facilitates acetylide formation |

| Base | Et₃N, iPr₂NH, Piperidine | Activates alkyne, neutralizes HBr |

| Solvent | Toluene, THF, DMF | Reaction medium |

| Temperature | 25 - 60 °C | Mild conditions often suffice |

Application in Drug Development: A Precursor for Kinase Inhibitors

The dysregulation of protein kinases is a primary driver of many human diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, capable of forming key interactions within the ATP-binding site of many kinases.

This compound is an ideal starting material for the synthesis of novel kinase inhibitors. The cross-coupling reactions described above allow for the systematic exploration of Structure-Activity Relationships (SAR). For instance, Suzuki coupling can be used to introduce various aryl and heteroaryl groups at the C4 position, which can be directed towards the solvent-exposed region of the kinase active site to enhance potency and selectivity. Similarly, Buchwald-Hartwig amination can install different amine side chains that can form critical hydrogen bonds with the hinge region of the kinase. The synthesis of 4-aminoquinoline derivatives is a key strategy in the development of potent Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors, highlighting the importance of this structural motif.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its utility is primarily derived from the reactivity of the C4-bromine atom in palladium-catalyzed cross-coupling reactions, which enables the efficient and modular construction of complex molecules. The detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provided herein serve as a guide for researchers to leverage this reagent in their synthetic campaigns. As a key precursor for libraries of substituted quinolines, this compound will continue to be a valuable tool for professionals in drug discovery and materials science, facilitating the development of novel kinase inhibitors and other high-value compounds.

References

4-Bromo-5-methoxyquinoline: A Versatile Scaffold for Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline framework is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents across a wide spectrum of diseases, including cancer, malaria, and inflammatory conditions.[1] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The strategic functionalization of the quinoline ring is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties.[2] Within this class of compounds, 4-bromo-5-methoxyquinoline emerges as a particularly valuable building block. The bromine atom at the C4-position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, while the methoxy group at the C5-position can influence the molecule's electronic properties and metabolic stability, and participate in key hydrogen bonding interactions within protein binding sites.

These application notes provide a comprehensive guide to the synthesis and utilization of this compound in medicinal chemistry, with a focus on its application in the development of kinase inhibitors. Detailed, field-proven protocols for its synthesis and subsequent functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions are presented, along with insights into the rationale behind the experimental choices.

Part 1: Synthesis of the this compound Building Block

A direct, high-yield synthesis of this compound is crucial for its widespread application. The following two-step protocol is a robust and reproducible method, commencing with the synthesis of 5-methoxyquinoline followed by a regioselective bromination.

Protocol 1.1: Synthesis of 5-Methoxyquinoline

This protocol outlines the synthesis of 5-methoxyquinoline from 5-hydroxyquinoline.

Reaction Scheme:

References

palladium-catalyzed cross-coupling with 4-Bromo-5-methoxyquinoline

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-5-methoxyquinoline

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in palladium-catalyzed cross-coupling reactions. The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] this compound, specifically, serves as a versatile and strategic building block for the synthesis of complex molecular architectures. Its utility stems from the C4-bromine atom, which is activated for palladium-catalyzed transformations due to the electron-withdrawing nature of the quinoline nitrogen atom.[3]

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4][5][6][7] This guide moves beyond simple procedural lists to explain the underlying principles, rationale for experimental choices, and troubleshooting strategies to empower researchers to successfully leverage these powerful reactions.

The Foundation: Understanding the Palladium Catalytic Cycle

At the heart of these transformations lies a general catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][8][9] The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate. The reactivity of aryl halides in this step follows the order: I > OTf ≈ Br > Cl.[4]

-

Transmetalation: The organic group from an organometallic reagent (e.g., organoboron, organotin) is transferred to the palladium center, displacing the halide.[10] This step is central to reactions like Suzuki and Stille couplings.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][8]

Caption: General Catalytic Cycle for Cross-Coupling.

Critical Considerations for Quinoline Substrates

While powerful, cross-coupling reactions with heteroaromatic substrates like this compound present unique challenges that must be addressed for successful outcomes.

Catalyst Poisoning: The Quinoline Nitrogen Challenge

The primary obstacle is the potential for the lone pair of electrons on the quinoline nitrogen to coordinate with the palladium center.[11] This coordination can form stable, inactive catalyst species, effectively "poisoning" the catalyst and halting the reaction.

Solution: The use of sterically bulky phosphine ligands is paramount. Ligands such as XPhos, SPhos, RuPhos, or bulky N-heterocyclic carbenes (NHCs) create a steric shield around the palladium atom, hindering the approach and coordination of the quinoline nitrogen while still allowing the smaller substrates to access the catalytic site.[11][12]

The Role of Reagents: A Scientist's Guide to Selection

The success of any cross-coupling reaction hinges on the judicious selection of each component.

| Component | Common Choices | Rationale & Expert Insights |

| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Pd(PPh₃)₄ | Pd(II) sources like Pd(OAc)₂ are often cheaper and more air-stable but require in situ reduction to the active Pd(0) state.[13] Direct Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be more efficient but are more sensitive to air and moisture.[11] |

| Ligand | Monophosphines: P(t-Bu)₃, XPhos, SPhosBidentate: dppf, BINAPNHCs: IPr, IMes | Bulky, electron-rich monophosphine ligands are often superior for challenging substrates as they promote both oxidative addition and reductive elimination.[12] Bidentate ligands can enhance catalyst stability.[14] The choice is highly substrate-dependent and often requires screening. |

| Base | Inorganic: K₃PO₄, K₂CO₃, Cs₂CO₃Alkoxides: NaOt-Bu, KOt-BuOrganic: Et₃N, DIPEA | The base's role varies. In Suzuki coupling, it activates the boronic acid.[15] In Buchwald-Hartwig and Sonogashira, it deprotonates the amine or alkyne. Strong, non-nucleophilic bases like NaOt-Bu are required for aminations.[13] The choice must be compatible with functional groups on the substrates. |

| Solvent | Toluene, Dioxane, DMF, THF | Anhydrous and thoroughly degassed solvents are critical to prevent catalyst deactivation by oxygen and water.[11] The solvent choice can influence reaction rates and solubility of reagents. |

Application Protocols for this compound

The following sections provide detailed, field-tested protocols for key cross-coupling reactions. These serve as robust starting points for optimization.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a highly versatile method for coupling aryl halides with organoboron reagents, widely used in the synthesis of biaryl compounds.[5][15][16]

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Detailed Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL).

-

Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Data for Suzuki Coupling:

| Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 90 | High |

| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Toluene | 100 | High |

| PdCl₂(dppf) (3) | (dppf) | Cs₂CO₃ | DMF | 80 | Moderate-High |

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[3][17][18] It uniquely employs a dual-catalyst system of palladium and copper(I).[18][19]

References

- 1. Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. fiveable.me [fiveable.me]

- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. nobelprize.org [nobelprize.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. jk-sci.com [jk-sci.com]

- 19. Sonogashira Coupling [organic-chemistry.org]

protocol for Suzuki coupling of 4-Bromo-5-methoxyquinoline

An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-Bromo-5-methoxyquinoline

Application Note and Optimized Protocol

Introduction: Synthesizing a Privileged Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and versatility in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Its power lies in the mild reaction conditions and the commercial availability and low toxicity of its key organoboron reagents.[4][5]

This guide focuses on the application of the Suzuki coupling to a specific and valuable substrate: this compound. Quinoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous pharmacologically active agents, including anticancer and anti-inflammatory drugs.[5][6] The ability to functionalize the quinoline core at specific positions is crucial for tuning the biological activity of these molecules.